ACC Inhibitor Potency: Derivatives Built from 5-Bromo-3,7-dimethyl-1H-indazole Achieve Single-Digit Nanomolar IC50 vs. Micromolar IC50 of Structurally Simpler Indazole Analogs
In the Corbett 2009 patent (US20090312323A1), 5-bromo-3,7-dimethyl-1H-indazole was employed as the key intermediate to synthesize spiro[pyrazolopyran-piperidine] ketones. The lead compound II (derived from this building block) exhibited ACC inhibitory IC50 values of 9–11 nM [1]. In contrast, the parent 5-bromo-1H-indazole (lacking 3,7-dimethyl groups) yields derivatives with substantially reduced ACC activity; for example, CHEMBL1958357 (an indazole-5-carboxamide without 3,7-dimethyl substitution) shows an ACC1 IC50 of 260 nM [2], representing a >20-fold loss in potency. The 3,7-dimethyl substitution thus contributes critically to target engagement.
| Evidence Dimension | ACC inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 9–11 nM (lead compound II derived from 5-bromo-3,7-dimethyl-1H-indazole). ACC1 IC50 = 42 nM; ACC2 IC50 = 11 nM for related derivative BDBM50314888. |
| Comparator Or Baseline | CHEMBL1958357 (5-substituted indazole without 3,7-dimethyl groups) ACC1 IC50 = 260 nM. 5-Bromo-1H-indazole itself shows no meaningful ACC inhibition at relevant concentrations. |
| Quantified Difference | ≥24-fold improvement in potency (11 nM vs. 260 nM) attributable to the 3,7-dimethyl-5-bromo substitution pattern. |
| Conditions | ACC1 rat liver enzyme assay (liquid scintillation counter); ACC2 human recombinant enzyme (CHO cells, fluorescence readout); Corbett patent assay conditions as described in US20090312323A1. |
Why This Matters
The 3,7-dimethyl-5-bromo substitution pattern is directly linked to a >20-fold potency gain in ACC inhibitors, making this building block essential for programs targeting single-digit nanomolar ACC inhibition—a threshold critical for in vivo efficacy in metabolic disease models.
- [1] Corbett, J.W.; Elliott, R.L.; Freeman-Cook, K.D.; Griffith, D.A.; Phillion, D.P. Spiro[pyrazolopyran-piperidine] ketones as acetyl-CoA carboxylase inhibitors. US Patent 20090312323A1, 2009. Summary accessed via indazoles.com patent record for CAS 1031417-71-6. View Source
- [2] BindingDB Entry BDBM50365275 (CHEMBL1958357): Inhibition of rat liver ACC1. Curated by ChEMBL. View Source
